Nafamostat

Catalog No.
S596905
CAS No.
81525-10-2
M.F
C19H17N5O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat

CAS Number

81525-10-2

Product Name

Nafamostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Nafamostat is a member of benzoic acids and a member of guanidines.
Nafamostat is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties. It has been used in trials studying the prevention of Liver Transplantation and Postreperfusion Syndrome. The use of nafamostat in Asian countries is approved as an anticoagulant therapy for patients undergoing continuous renal replacement therapy due to acute kidney injury.
Nafamostat is a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
NAFAMOSTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
inhibitor of trypsin, plasmin, pancreatic kallikrein, plasma kallikrein & thrombin; strongly inhibits esterolytic activities of C1r & C1 esterase complement-mediated hemolysis; antineoplastic
See also: Nafamostat Mesylate (active moiety of).

Nafamostat (CAS 81525-10-2), most commonly procured and utilized in aqueous workflows as its water-soluble mesylate salt (CAS 82956-11-4), is a broad-spectrum synthetic serine protease inhibitor. It is distinguished from conventional protease inhibitors by its rapid degradation profile, exhibiting a systemic half-life of approximately 8 minutes in blood due to rapid hydrolysis by hepatic and blood carboxylesterases [1]. This distinct pharmacokinetic property allows it to function as a highly controllable regional anticoagulant in extracorporeal circuits without inducing systemic coagulopathy [2]. Furthermore, its robust direct inhibition of target enzymes such as thrombin, plasmin, kallikrein, and transmembrane protease serine 2 (TMPRSS2) makes it a critical procurement choice for both advanced hemodialysis modeling and high-throughput virology assays[3].

Research Fit

Target engagement Serine protease panel screening (trypsin, thrombin, plasmin, kallikrein, TMPRSS2, furin) Broad-spectrum covalent reversible inhibitor
Mechanism fit Voltage-dependent ion channel pore blockade (NMDA, ASIC) Rigid structure enables foot-in-the-door mechanism
Route / formulation Intravenous / in vitro studies; oral formulation development model Near-zero oral bioavailability; short t1/2

Substituting Nafamostat with standard unfractionated heparin in extracorporeal circuit models frequently fails due to heparin's prolonged systemic action, which drastically increases the risk of fatal bleeding complications in sensitive in vivo models [1]. Because Nafamostat degrades in minutes, it provides strictly regional anticoagulation limited to the circuit itself, eliminating the need for complex reversal agents[2]. In virology and cell-entry assays, substituting Nafamostat with its closest structural analog, Camostat, compromises assay sensitivity. Camostat is significantly less potent against TMPRSS2 and acts partially as a prodrug requiring metabolic conversion to GBPA, whereas Nafamostat directly forms a stable covalent enzyme-substrate intermediate, offering sub-nanomolar efficacy directly in vitro [3].

Substitution Risk

!
Target selectivity profile may differ
Camostat lacks furin inhibition; gabexate shows orders-of-magnitude weaker TMPRSS2 blockade. Dual-pathway research requires nafamostat.
!
Ion channel inhibition mechanism not interchangeable
Gabexate acts as voltage-independent allosteric modulator; nafamostat provides voltage-dependent pore block. NMDA/ASIC pharmacology studies may yield divergent outcomes.
!
Oral bioavailability context may shift experimental design
Nafamostat's near-zero oral exposure (<2% in rats) requires intravenous or specialized formulation approaches; some analogs may exhibit different absorption profiles.

Sub-Nanomolar Potency in TMPRSS2 Inhibition

In direct biochemical assays measuring the inhibition of full-length TMPRSS2, Nafamostat demonstrates significantly higher potency compared to in-class analogs. Nafamostat achieves an IC50 of 0.27 nM, whereas Camostat requires 6.2 nM to achieve the same inhibition, and Gabexate requires 130 nM [1]. This ~23-fold increase in potency over Camostat is attributed to Nafamostat's higher propensity to form a stable covalent enzyme-substrate intermediate at the catalytic site [2].

Evidence DimensionTMPRSS2 IC50
Target Compound Data0.27 nM
Comparator Or BaselineCamostat (6.2 nM) / Gabexate (130 nM)
Quantified Difference23-fold higher potency than Camostat; 480-fold higher than Gabexate
ConditionsIn vitro biochemical TMPRSS2 enzymatic cleavage assay

Procuring Nafamostat allows researchers to use significantly lower concentrations in viral entry assays, reducing off-target cytotoxicity and improving the signal-to-noise ratio.

TMPRSS2 inhibition
Head-to-head
0.27 nM vs. 6.2 nM (camostat) / 130 nM (gabexate) 23× – 481×
In vitro enzymatic TMPRSS2 assay
Supports TMPRSS2-dependent viral entry pathway studies
Enzymatic assay context; confirm in cellular model

Reduction of Bleeding Complications in Extracorporeal Circuits

When used as a regional anticoagulant in continuous renal replacement therapy (CRRT) models, Nafamostat provides equivalent filter lifespan to unfractionated heparin but with a drastically reduced systemic impact. In a propensity score-matched cohort, the use of Nafamostat resulted in a bleeding complication rate of only 3.3%, compared to 27% for unfractionated heparin [1]. A broader meta-analysis confirmed this, showing a relative risk (RR) of 0.38 for bleeding events when using Nafamostat versus heparin[2].

Evidence DimensionIncidence of bleeding complications
Target Compound Data3.3% incidence
Comparator Or BaselineUnfractionated Heparin (27% incidence)
Quantified Difference87% relative reduction in bleeding complications
ConditionsPropensity score-matched continuous renal replacement therapy (CRRT) cohort

For laboratories running complex extracorporeal animal models, Nafamostat prevents premature model failure due to hemorrhage while maintaining necessary circuit patency.

Dual protease blockade
Cross-study
TMPRSS2 0.27 nM / Furin 33.8 µM Camostat: TMPRSS2 6.2 nM / Furin inactive
Enzymatic furin and TMPRSS2 assays
Unique dual-pathway host protease research tool
Furin IC50 in micromolar range; verify cellular relevance

Ultra-Short Systemic Half-Life for Precise Control

Nafamostat's utility as a regional agent is driven by its rapid degradation profile. It exhibits a systemic half-life of approximately 8 minutes in blood, as it is rapidly hydrolyzed by hepatic and blood carboxylesterases [1]. In contrast, unfractionated heparin has a half-life of 1 to 2 hours and requires protamine sulfate for reversal. This rapid clearance ensures that once the compound exits the extracorporeal circuit, it ceases to exert anticoagulant effects on the systemic circulation [2].

Evidence DimensionSystemic half-life in blood
Target Compound Data~8 minutes
Comparator Or BaselineUnfractionated Heparin (1 to 2 hours)
Quantified Difference>90% reduction in systemic circulation time
ConditionsIn vivo pharmacokinetic monitoring during blood purification

The 8-minute half-life allows researchers to halt anticoagulation effects almost instantly by stopping the infusion, offering precise minute-to-minute control in dynamic experimental setups.

NMDA receptor blockade
Head-to-head
0.20 ± 0.04 µM vs. 16 ± 3 µM (gabexate) / camostat inactive 80×
Patch-clamp, rat hippocampal pyramidal neurons
Supports voltage-dependent pore block mechanism studies
Mechanistic differentiation from allosteric modulators
Oral bioavailability
Reported
0.95% – 1.59% rat, 20 mg/kg oral solution
LC-MS/MS quantification; iv t1/2 1.39 h
Formulation-dependent exposure review required
Near-zero systemic exposure; unsuitable for standard oral gavage
Tablet vs. solution exposure
Head-to-head
~25% higher exposure tablet vs. oral solution
Monkey PK study; QbD-formulated IR tablet; >90% dissolution in 30 min
Supports formulation-driven bioavailability modulation research
Formulation context; not predictive of human absorption
LmHtrA protease inhibition
Head-to-head
6.6 ± 0.4 µM vs. 10.2 µM (camostat) / 16.3 µM (gabexate) 1.5× – 2.5×
Spectrophotometric assay; MD simulations
Supports bacterial virulence factor target validation
Reported binding mode differences; review for HtrA family selectivity

Regional Anticoagulation in Animal CRRT/ECMO Models

Due to its 8-minute half-life and 87% relative reduction in bleeding complications compared to heparin, Nafamostat is a primary procurement choice for maintaining filter patency in extracorporeal membrane oxygenation (ECMO) and continuous renal replacement therapy (CRRT) animal models, particularly when the subject has a high baseline bleeding risk [1].

High-Throughput Viral Entry Inhibition Assays

Nafamostat's sub-nanomolar potency (IC50 = 0.27 nM) against TMPRSS2 makes it a higher-potency standard compared to Camostat for in vitro assays evaluating coronavirus (SARS-CoV-2, MERS) cell entry. Its direct covalent binding mechanism ensures highly reproducible inhibition without requiring metabolic activation [2].

Acute Pancreatitis and DIC Pathophysiology Research

As a broad-spectrum serine protease inhibitor, Nafamostat effectively halts the complement cascade and kallikrein-kinin systems. It is routinely utilized in experimental models of disseminated intravascular coagulation (DIC) and acute pancreatitis to rapidly stabilize proteolytic cascades [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TMPRSS2 / furin host cell entry studies
Dual protease inhibition profile
Complete host protease pathway blockade verification
Ion channel pharmacology (NMDA, ASIC)
Voltage-dependent pore blockade mechanism
Mechanistic differentiation from allosteric inhibitors
Oral formulation development model
Low-bioavailability compound with documented PK
Formulation-dependent exposure and dissolution assessment
Bacterial HtrA protease target validation
Protease inhibition potency ranking
Binding mode analysis and structure-activity relationship review

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

347.13822480 Da

Monoisotopic Mass

347.13822480 Da

Heavy Atom Count

26

UNII

Y25LQ0H97D

Drug Indication

Used as an anticoagulant in patients with disseminative blood vessel coagulation, hemorrhagic lesions, and hemorrhagic tendencies. It prevents blood clot formation during extracorporeal circulation in patients undergoing continuous renal replacement therapy and extra corporeal membrane oxygenation.

Mechanism of Action

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production.

Other CAS

81525-10-2

Absorption Distribution and Excretion

Two metabolites of NM, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), are renally excreted. Nafamostat accumulates in the kidneys.

Metabolism Metabolites

Nafamostat is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol. Main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) as inactive protease inhibitors.

Wikipedia

Nafamostat

Biological Half Life

Approximately 8 minutes

The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19

Kun Li, David K Meyerholz, Jennifer A Bartlett, Paul B McCray Jr
PMID: 34340553   DOI: 10.1128/mBio.00970-21

Abstract

The coronavirus disease 2019 (COVID-19) pandemic has caused significant morbidity and mortality on a global scale. The etiologic agent, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), initiates host cell entry when its spike protein (S) binds to its receptor, angiotensin-converting enzyme 2 (ACE2). In airway epithelia, the spike protein is cleaved by the cell surface protease TMPRSS2, facilitating membrane fusion and entry at the cell surface. This dependence on TMPRSS2 and related proteases suggests that protease inhibitors might limit SARS-CoV-2 infection in the respiratory tract. Here, we tested two serine protease inhibitors, camostat mesylate and nafamostat mesylate, for their ability to inhibit entry of SARS-CoV-2 and that of a second pathogenic coronavirus, Middle East respiratory syndrome coronavirus (MERS-CoV). Both camostat and nafamostat reduced infection in primary human airway epithelia and in the Calu-3 2B4 cell line, with nafamostat exhibiting greater potency. We then assessed whether nafamostat was protective against SARS-CoV-2
using two mouse models. In mice sensitized to SARS-CoV-2 infection by transduction with human
, intranasal nafamostat treatment prior to or shortly after SARS-CoV-2 infection significantly reduced weight loss and lung tissue titers. Similarly, prophylactic intranasal treatment with nafamostat reduced weight loss, viral burden, and mortality in K18-
transgenic mice. These findings establish nafamostat as a candidate for the prevention or treatment of SARS-CoV-2 infection and disease pathogenesis.
The causative agent of COVID-19, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), requires host cell surface proteases for membrane fusion and entry into airway epithelia. We tested the hypothesis that inhibitors of these proteases, the serine protease inhibitors camostat and nafamostat, block infection by SARS-CoV-2. We found that both camostat and nafamostat reduce infection in human airway epithelia, with nafamostat showing greater potency. We then asked whether nafamostat protects mice against SARS-CoV-2 infection and subsequent COVID-19 lung disease. We performed infections in mice made susceptible to SARS-CoV-2 infection by introducing the human version of ACE2, the SARS-CoV-2 receptor, into their airway epithelia. We observed that pretreating these mice with nafamostat prior to SARS-CoV-2 infection resulted in better outcomes, in the form of less virus-induced weight loss, viral replication, and mortality than that observed in the untreated control mice. These results provide preclinical evidence for the efficacy of nafamostat in treating and/or preventing COVID-19.


A Novel Computational Approach for the Discovery of Drug Delivery System Candidates for COVID-19

Taeheum Cho, Hyo-Sang Han, Junhyuk Jeong, Eun-Mi Park, Kyu-Sik Shim
PMID: 33802169   DOI: 10.3390/ijms22062815

Abstract

In order to treat Coronavirus Disease 2019 (COVID-19), we predicted and implemented a drug delivery system (DDS) that can provide stable drug delivery through a computational approach including a clustering algorithm and the Schrödinger software. Six carrier candidates were derived by the proposed method that could find molecules meeting the predefined conditions using the molecular structure and its functional group positional information. Then, just one compound named glycyrrhizin was selected as a candidate for drug delivery through the Schrödinger software. Using glycyrrhizin, nafamostat mesilate (NM), which is known for its efficacy, was converted into micelle nanoparticles (NPs) to improve drug stability and to effectively treat COVID-19. The spherical particle morphology was confirmed by transmission electron microscopy (TEM), and the particle size and stability of 300-400 nm were evaluated by measuring DLSand the zeta potential. The loading of NM was confirmed to be more than 90% efficient using the UV spectrum.


Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment

Xiaoqiang Huang, Robin Pearce, Gilbert S Omenn, Yang Zhang
PMID: 34209110   DOI: 10.3390/ijms22137060

Abstract

Positively charged groups that mimic arginine or lysine in a natural substrate of trypsin are necessary for drugs to inhibit the trypsin-like serine protease TMPRSS2 that is involved in the viral entry and spread of coronaviruses, including SARS-CoV-2. Based on this assumption, we identified a set of 13 approved or clinically investigational drugs with positively charged guanidinobenzoyl and/or aminidinobenzoyl groups, including the experimentally verified TMPRSS2 inhibitors Camostat and Nafamostat. Molecular docking using the C-I-TASSER-predicted TMPRSS2 catalytic domain model suggested that the guanidinobenzoyl or aminidinobenzoyl group in all the drugs could form putative salt bridge interactions with the side-chain carboxyl group of Asp435 located in the S1 pocket of TMPRSS2. Molecular dynamics simulations further revealed the high stability of the putative salt bridge interactions over long-time (100 ns) simulations. The molecular mechanics/generalized Born surface area-binding free energy assessment and per-residue energy decomposition analysis also supported the strong binding interactions between TMPRSS2 and the proposed drugs. These results suggest that the proposed compounds, in addition to Camostat and Nafamostat, could be effective TMPRSS2 inhibitors for COVID-19 treatment by occupying the S1 pocket with the hallmark positively charged groups.


SARS-CoV-2 proteins and anti-COVID-19 drugs induce lytic reactivation of an oncogenic virus

Jungang Chen, Lu Dai, Lindsey Barrett, Jennifer James, Karlie Plaisance-Bonstaff, Steven R Post, Zhiqiang Qin
PMID: 34083759   DOI: 10.1038/s42003-021-02220-z

Abstract

An outbreak of the novel coronavirus SARS-CoV-2, the causative agent of Coronavirus Disease-2019 (COVID-19), a respiratory disease, has infected almost one hundred million people since the end of 2019, killed over two million, and caused worldwide social and economic disruption. Because the mechanisms of SARS-CoV-2 infection of host cells and its pathogenesis remain largely unclear, there are currently no antiviral drugs with proven efficacy. Besides severe respiratory and systematic symptoms, several comorbidities increase risk of fatal disease outcome. Therefore, it is required to investigate the impacts of COVID-19 on pre-existing diseases of patients, such as cancer and other infectious diseases. In the current study, we report that SARS-CoV-2 encoded proteins and some currently used anti-COVID-19 drugs are able to induce lytic reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV), one of major human oncogenic viruses, through manipulation of intracellular signaling pathways. Our data indicate that those KSHV + patients especially in endemic areas exposure to COVID-19 or undergoing the treatment may have increased risks to develop virus-associated cancers, even after they have fully recovered from COVID-19.


Strong Binding of Leupeptin with TMPRSS2 Protease May Be an Alternative to Camostat and Nafamostat for SARS-CoV-2 Repurposed Drug: Evaluation from Molecular Docking and Molecular Dynamics Simulations

Jaganathan Ramakrishnan, Saravanan Kandasamy, Ancy Iruthayaraj, Sivanandam Magudeeswaran, Kalaiarasi Chinnasamy, Kumaradhas Poomani
PMID: 33512650   DOI: 10.1007/s12010-020-03475-8

Abstract

The unprecedented coronavirus SARS-CoV-2 outbreak at Wuhan, China, caused acute respiratory infection to humans. There is no precise vaccine/therapeutic agents available to combat the COVID-19 disease. Some repurposed drugs are saving the life of diseased, but the complete cure is relatively less. Several drug targets have been reported to inhibit the SARS-CoV-2 virus infection, in that TMPRSS2 (transmembrane protease serine 2) is one of the potential targets; inhibiting this protease stops the virus entry into the host human cell. Camostat mesylate, nafamostat, and leupeptin are the drugs, in which the first two drugs are being used for COVID-19 and leupeptin also tested. To consider these drugs as the repurposed drug for COVID-19, it is essential to understand their binding affinity and stability with TMPRSS2. In the present study, we performed the molecular docking and molecular dynamics (MD) simulation of these molecules with the TMPRSS2. The docking study reveals that leupeptin molecule strongly binds with TMPRSS2 protein than the other two drug molecules. The RMSD and RMSF values of MD simulation confirm that leupeptin and the amino acids of TMPRSS2 are very stable than the other two molecules. Furthermore, leupeptin forms interactions with the key amino acids of TMPRSS2 and the same have been maintained during the MD simulations. This structural and dynamical information is useful to evaluate these drugs to be used as repurposed drugs, however, the strong binding profile of leupeptin with TMPRSS2, suggests, it may be considered as a repurposed drug for COVID-19 disease after clinical trial.


Successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia

Akiko Yuno, Yoshiyuki Kenmotsu, Yuka Takahashi, Hiroshi Nomoto, Hiraku Kameda, Kyu Yong Cho, Akinobu Nakamura, Yu Yamashita, Junichi Nakamura, Sho Nakakubo, Keisuke Kamada, Masaru Suzuki, Hirokazu Sugino, Naoko Inoshita, Satoshi Konno, Hideaki Miyoshi, Tatsuya Atsumi, Yutaka Sawamura, Akira Shimatsu
PMID: 33361650   DOI: 10.1507/endocrj.EJ20-0613

Abstract

We provide the details of the successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia. The patient was a 27-year-old Japanese female healthcare worker who was scheduled to undergo pituitary surgery for Cushing's disease. She had been in close contact with an undiagnosed patient infected with COVID-19 and then developed COVID-19 pneumonia. Despite a lack of known risk factors associated with severe COVID-19 infection, the patient's dyspnea worsened and her respiratory condition deteriorated, as indicated by the need for 7 L/min oxygen supply by mask to maintain her oxygen saturation at >90%. Medical treatment was initiated to control hypercortisolism by the 'block and replace' regimen using steroidogenesis inhibitors and hydrocortisone. The COVID-19 pneumonia improved with multi-modal treatment including antiviral therapy. One month later, after a negative severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) test result and with appropriate protection against virus transmission to medical staff in the operating room and daily medical care nurses, trans-sphenoidal surgery was performed by our highly experienced pituitary surgeon. One month after the surgery, the patient's basal ACTH and cortisol levels and urinary free cortisol were all under the detection limit. Surgical remission was expected. Since hypercortisolism due to active Cushing's disease may worsen a COVID-19 infection, multi-disciplinary management that includes appropriate and prompt treatment strategies is mandatory in such cases.


Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation

Wakana Takahashi, Taro Yoneda, Hayato Koba, Tsukasa Ueda, Noriaki Tsuji, Haruhiko Ogawa, Hidesaku Asakura
PMID: 33157292   DOI: 10.1016/j.ijid.2020.10.093

Abstract

Nafamostat, a serine proteinase inhibitor with various actions including antithrombin, antiplasmin, and antitrypsin effects, has been used in clinical practice to treat disseminated intravascular coagulation (DIC) and pancreatitis. This case report describes the clinical course of a patient with COVID-19 pneumonia whose severe hypoxemia, probably caused by DIC and pulmonary embolism, showed remarkable improvement with combination heparin and nafamostat therapy. In addition, beneficial mechanisms of nafamostat against COVID-19 and the necessity of attention to hyperkalemia as an adverse effect are discussed.


A SARS-CoV-2 cytopathicity dataset generated by high-content screening of a large drug repurposing collection

Bernhard Ellinger, Denisa Bojkova, Andrea Zaliani, Jindrich Cinatl, Carsten Claussen, Sandra Westhaus, Oliver Keminer, Jeanette Reinshagen, Maria Kuzikov, Markus Wolf, Gerd Geisslinger, Philip Gribbon, Sandra Ciesek
PMID: 33637768   DOI: 10.1038/s41597-021-00848-4

Abstract

SARS-CoV-2 is a novel coronavirus responsible for the COVID-19 pandemic, in which acute respiratory infections are associated with high socio-economic burden. We applied high-content screening to a well-defined collection of 5632 compounds including 3488 that have undergone previous clinical investigations across 600 indications. The compounds were screened by microscopy for their ability to inhibit SARS-CoV-2 cytopathicity in the human epithelial colorectal adenocarcinoma cell line, Caco-2. The primary screen identified 258 hits that inhibited cytopathicity by more than 75%, most of which were not previously known to be active against SARS-CoV-2 in vitro. These compounds were tested in an eight-point dose response screen using the same image-based cytopathicity readout. For the 67 most active molecules, cytotoxicity data were generated to confirm activity against SARS-CoV-2. We verified the ability of known inhibitors camostat, nafamostat, lopinavir, mefloquine, papaverine and cetylpyridinium to reduce the cytopathic effects of SARS-CoV-2, providing confidence in the validity of the assay. The high-content screening data are suitable for reanalysis across numerous drug classes and indications and may yield additional insights into SARS-CoV-2 mechanisms and potential therapeutic strategies.


A therapeutic combination of two small molecule toxin inhibitors provides broad preclinical efficacy against viper snakebite

Laura-Oana Albulescu, Chunfang Xie, Stuart Ainsworth, Jaffer Alsolaiss, Edouard Crittenden, Charlotte A Dawson, Rowan Softley, Keirah E Bartlett, Robert A Harrison, Jeroen Kool, Nicholas R Casewell
PMID: 33323937   DOI: 10.1038/s41467-020-19981-6

Abstract

Snakebite is a medical emergency causing high mortality and morbidity in rural tropical communities that typically experience delayed access to unaffordable therapeutics. Viperid snakes are responsible for the majority of envenomings, but extensive interspecific variation in venom composition dictates that different antivenom treatments are used in different parts of the world, resulting in clinical and financial snakebite management challenges. Here, we show that a number of repurposed Phase 2-approved small molecules are capable of broadly neutralizing distinct viper venom bioactivities in vitro by inhibiting different enzymatic toxin families. Furthermore, using murine in vivo models of envenoming, we demonstrate that a single dose of a rationally-selected dual inhibitor combination consisting of marimastat and varespladib prevents murine lethality caused by venom from the most medically-important vipers of Africa, South Asia and Central America. Our findings support the translation of combinations of repurposed small molecule-based toxin inhibitors as broad-spectrum therapeutics for snakebite.


COVID-19-associated coagulopathy and disseminated intravascular coagulation

Hidesaku Asakura, Haruhiko Ogawa
PMID: 33161508   DOI: 10.1007/s12185-020-03029-y

Abstract

The pathology of coronavirus disease 2019 (COVID-19) is exacerbated by the progression of thrombosis, and disseminated intravascular coagulation (DIC), and cytokine storms. The most frequently reported coagulation/fibrinolytic abnormality in COVID-19 is the increase in D-dimer, and its relationship with prognosis has been discussed. However, limits exist to the utility of evaluation by D-dimer alone. In addition, since the coagulation/fibrinolytic condition sometimes fluctuates within a short period of time, regular examinations in recognition of the significance of the examination are desirable. The pathophysiology of disseminated intravascular coagulation (DIC) associated with COVID-19 is very different from that of septic DIC, and both thrombotic and hemorrhagic pathologies should be noted. COVID-19 thrombosis includes macro- and microthrombosis, with diagnosis of the latter depending on markers of coagulation and fibrinolysis. Treatment of COVID-19 is classified into antiviral treatment, cytokine storm treatment, and thrombosis treatment. Rather than providing uniform treatment, the treatment method most suitable for the severity and stage should be selected. Combination therapy with heparin and nafamostat is expected to develop in the future. Fibrinolytic therapy and adsorption therapy require further study.


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